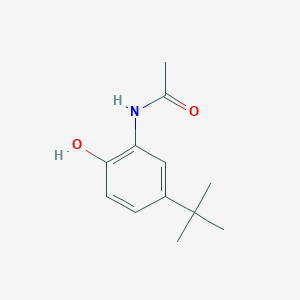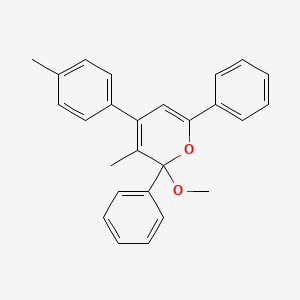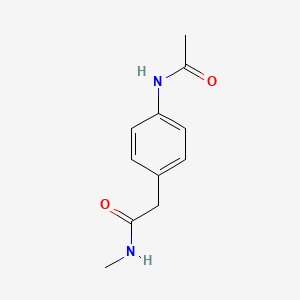
(6-Chloro-pyridin-3-yl)(4-methoxyphenyl)iodonium triflate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Chloro-pyridin-3-yl)(4-methoxyphenyl)iodonium triflate is an organoiodine compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 6-position and a methoxyphenyl group attached to an iodonium ion, which is further associated with a triflate anion. The unique structure of this compound makes it a valuable reagent in organic synthesis and other applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-pyridin-3-yl)(4-methoxyphenyl)iodonium triflate typically involves the reaction of 6-chloropyridine and 4-methoxyphenyl iodide in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired iodonium salt. Common oxidizing agents used in this synthesis include m-chloroperbenzoic acid (m-CPBA) and other peracids. The reaction is usually conducted in an organic solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
化学反应分析
Types of Reactions
(6-Chloro-pyridin-3-yl)(4-methoxyphenyl)iodonium triflate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodonium ion can be replaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It is often used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, boronic acids, and bases such as potassium carbonate. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In substitution reactions, the products are typically substituted pyridines or phenyl derivatives. In coupling reactions, the products are often biaryl compounds .
科学研究应用
(6-Chloro-pyridin-3-yl)(4-methoxyphenyl)iodonium triflate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: The compound is employed in the development of pharmaceuticals, where it serves as a building block for drug molecules.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to introduce functional groups onto surfaces.
Biological Research: The compound is utilized in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
作用机制
The mechanism of action of (6-Chloro-pyridin-3-yl)(4-methoxyphenyl)iodonium triflate involves the transfer of the iodonium ion to a nucleophile, resulting in the formation of a new bond. This process is facilitated by the electron-withdrawing effects of the chlorine and methoxy groups, which stabilize the transition state. The triflate anion acts as a leaving group, making the iodonium ion more reactive. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
(4-Methoxyphenyl)iodonium triflate: Lacks the chloropyridine moiety, making it less versatile in certain reactions.
(6-Chloro-pyridin-3-yl)iodonium triflate: Does not have the methoxyphenyl group, which can affect its reactivity and applications.
(4-Methoxyphenyl)(phenyl)iodonium triflate: Contains a phenyl group instead of a chloropyridine, altering its chemical properties.
Uniqueness
The presence of both the 6-chloropyridine and 4-methoxyphenyl groups in (6-Chloro-pyridin-3-yl)(4-methoxyphenyl)iodonium triflate provides a unique combination of electronic and steric effects, making it a versatile reagent in various chemical reactions. Its ability to participate in both substitution and coupling reactions, along with its stability under mild conditions, sets it apart from similar compounds .
属性
分子式 |
C13H10ClF3INO4S |
|---|---|
分子量 |
495.64 g/mol |
IUPAC 名称 |
(6-chloropyridin-3-yl)-(4-methoxyphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C12H10ClINO.CHF3O3S/c1-16-11-5-2-9(3-6-11)14-10-4-7-12(13)15-8-10;2-1(3,4)8(5,6)7/h2-8H,1H3;(H,5,6,7)/q+1;/p-1 |
InChI 键 |
ORRORLOBOOQZSZ-UHFFFAOYSA-M |
规范 SMILES |
COC1=CC=C(C=C1)[I+]C2=CN=C(C=C2)Cl.C(F)(F)(F)S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Bromospiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazine]](/img/structure/B14125162.png)

![1-benzyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14125181.png)


![Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate](/img/structure/B14125211.png)

![3-[[(3-ethynylphenyl)amino]carbonyl]-Benzenesulfonyl fluoride](/img/structure/B14125219.png)

![(3r,5r,7r)-N-(6-(methylthio)benzo[d]thiazol-2-yl)adamantane-1-carboxamide](/img/structure/B14125232.png)
![N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125237.png)

